molecular formula C15H11ClN2OS2 B2397709 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 338408-71-2

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Cat. No.: B2397709
CAS No.: 338408-71-2
M. Wt: 334.84
InChI Key: WFEYNVKISKRTIG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole ( 406200-74-6) is a high-purity synthetic heterocyclic compound with the molecular formula C15H11ClN2OS2, intended for research and development applications . This compound features a 1,2,3-thiadiazole core, a scaffold known for its significant relevance in medicinal and agricultural chemistry, substituted with a 4-chlorophenyl group and a 4-methylphenylsulfinyl moiety . The sulfinyl group in particular contributes to the molecule's polarity and potential for hydrogen bonding, which can influence its biological activity and interaction with biological targets. Researchers investigating sulfonyl and sulfinyl derivatives of 1,2,3-thiadiazoles and the related 1,3,4-thiadiazole class have reported a range of potential biological activities, including antiviral properties against plant viruses like the tobacco mosaic virus (TMV) . The structural features of this compound make it a valuable intermediate or subject of study for researchers in fields such as synthetic chemistry, where it can be used to explore novel reaction pathways, and in biological screening, where it may be evaluated for various pharmacological or agrochemical properties . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-10-2-8-13(9-3-10)21(19)15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEYNVKISKRTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole have shown efficacy against various cancer cell lines. A study highlighted the synthesis of novel thiadiazole derivatives that demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50_{50} values indicating strong activity .

Antimicrobial Properties

Thiadiazole compounds have been reported to possess antimicrobial activities against a range of pathogens. The incorporation of sulfinyl groups enhances their effectiveness against bacterial strains. For example, derivatives with similar structures have shown promising results in inhibiting bacterial growth and could be explored further for antibiotic development .

Insecticidal Activity

The compound's structure suggests potential applications in agriculture as an insecticide. Research on related thiadiazole compounds indicates their effectiveness in controlling agricultural pests. Studies have reported significant insecticidal activity against common pests, making these compounds candidates for developing new agrochemicals .

Antiviral Properties

Recent studies have indicated that thiadiazoles can exhibit antiviral activities, particularly against RNA viruses. The mechanism often involves interference with viral replication processes, showcasing the potential of compounds like this compound in antiviral drug development .

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeExample CompoundsTarget Organisms/Cell LinesReference
AnticancerThiadiazole derivativesMCF-7, A549
AntimicrobialSulfinyl-substituted thiadiazolesVarious bacterial strains
InsecticidalThiadiazole-based formulationsAgricultural pests
AntiviralThiadiazole analogsRNA viruses

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several human cancer cell lines. The results indicated that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfinyl-substituted thiadiazoles. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for new antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The sulfinyl group may play a crucial role in its activity by interacting with biological molecules through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Halogen-Substituted Thiazole/Thiadiazole Derivatives

Compounds 4 and 5 (from ) are structurally related thiazole derivatives with halogen substitutions:

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : Fluorine replaces chlorine at the 4-aryl position.

Key Comparisons :

  • Crystallography : Both compounds are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The halogen difference (Cl vs. F) necessitates slight adjustments in crystal packing due to van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å) .

Table 1 : Crystallographic Parameters of Halogen-Substituted Derivatives

Parameter Compound 4 (Cl) Compound 5 (F)
Space Group P̄1 P̄1
Halogen Radius (Å) 1.80 1.47
Intermolecular Contacts C–H⋯Cl/F C–H⋯F

1,3,4-Thiadiazole Anticancer Agents

highlights 5-(4-chlorophenyl)-1,3,4-thiadiazoles modified with lipophilic groups (e.g., piperazine, ethoxyphenyl). These derivatives exhibit potent anticancer activity:

  • Compound 4e : IC50 = 6.80 µg/mL (MCF-7 cells), outperforming 5-fluorouracil (5-FU, IC50 = 7.56 µg/mL).
  • Compound 4i : IC50 = 5.12 µg/mL (HepG2 cells).

Key Comparisons :

  • However, the 1,2,3-thiadiazole core (vs. 1,3,4-thiadiazole) could alter ring planarity and hydrogen-bonding capacity .

Table 2 : Anticancer Activity of Selected Thiadiazoles

Compound Core Structure Substituents IC50 (µg/mL)
4e () 1,3,4-Thiadiazole Ethoxyphenyl-piperazine 6.80 (MCF-7)
4i () 1,3,4-Thiadiazole Benzyl-piperidine 5.12 (HepG2)
Target Compound 1,2,3-Thiadiazole Sulfinyl-p-tolyl N/A

Selenium Analogs (1,2,3-Selenadiazoles)

–10 describes a selenadiazole analog: 4-{(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole.

Key Comparisons :

  • Electronic Effects : Selenium’s larger atomic radius and polarizability compared to sulfur may enhance π-π stacking and redox activity.
  • Crystallography : The selenadiazole adopts a planar conformation with weak C–H⋯N interactions, differing from sulfur analogs in packing density .

Sulfonyl/Sulfanyl Derivatives

  • 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole (): The sulfonyl group (–SO2–) is strongly electron-withdrawing, increasing metabolic stability but reducing nucleophilic reactivity compared to the sulfinyl (–SO–) group in the target compound .

Table 3 : Electronic Effects of Sulfur Functional Groups

Group Oxidation State Electron Effect Biological Impact
Sulfinyl +4 Moderate electron withdrawal Enhanced binding polarity
Sulfonyl +6 Strong electron withdrawal Increased metabolic stability
Sulfanyl –2 Electron donation Higher reactivity

Biological Activity

The compound 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}ClN3_{3}OS
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer effects. The following sections detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In Vitro Studies : The compound showed promising results in inhibiting the proliferation of breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50_{50}) values were reported as follows:
    • MCF-7: IC50_{50} = 10.10 µg/mL
    • HepG2: IC50_{50} = 5.36 µg/mL when modified with an ethoxy group .
  • Mechanism of Action : The anticancer effect is attributed to the induction of apoptotic cell death. Studies using radioactive tracing indicated that modified compounds could effectively target tumor cells in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole scaffold significantly affect biological activity:

Modification IC50_{50} (µg/mL) Comments
Base Compound10.10Initial activity against MCF-7
Ethoxy Group at ortho position5.36Increased activity compared to para position
Furoyl moiety substitution3.21Enhanced antiproliferative activity
Benzyl piperidine moiety2.32Most potent antitumor compound identified

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives:

  • Cytotoxicity Assessment : A study evaluated multiple thiadiazole derivatives for their cytotoxic effects using the MTT assay. The results indicated a strong correlation between structural modifications and increased cytotoxicity against cancer cells .
  • In Vivo Efficacy : In vivo studies confirmed that certain derivatives could effectively target tumor cells in animal models, demonstrating their potential for further development into therapeutic agents .

Q & A

Q. How can the molecular structure of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole be confirmed experimentally?

Methodological Answer: The compound’s structure is confirmed through a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR analyze aromatic protons and carbons, distinguishing substituents like the chlorophenyl and sulfinyl groups. Splitting patterns in the aromatic region (~6.5–8.0 ppm) confirm substitution positions .
  • IR Spectroscopy : Absorption bands near 1050–1150 cm⁻¹ indicate the sulfinyl (S=O) group. Additional peaks for C-Cl (~700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) are critical .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the thiadiazole ring geometry and sulfinyl group orientation. For example, S=O bond lengths typically range from 1.45–1.50 Å in similar structures .

Q. What synthetic routes are reported for preparing thiadiazole derivatives with sulfinyl groups?

Methodological Answer: Synthesis often involves oxidation of sulfide precursors or cyclocondensation reactions :

  • Oxidation of Sulfides : Thiadiazole sulfides (e.g., 5-[(4-methylphenyl)thio] derivatives) are oxidized using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid to form sulfoxides. Reaction yields depend on stoichiometry (1–2 eq. oxidant) and temperature (0–25°C) .
  • Cyclocondensation : Hydrazine derivatives react with CS₂ or thioureas under acidic conditions to form the thiadiazole ring. For example, 4-chlorophenylhydrazine and substituted thioamides yield intermediates for further functionalization .

Q. How can the purity of this compound be assessed, and what analytical thresholds are recommended?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time deviation <2% and peak area purity >95% are standard benchmarks .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the sulfinyl group in this compound?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites. The sulfinyl group’s partial positive charge on sulfur makes it reactive toward nucleophiles .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the sulfinyl oxygen and active-site residues .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazoles?

Methodological Answer:

  • Standardized Assays : Re-evaluate activities using uniform protocols (e.g., MIC for antimicrobial testing, IC₅₀ for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from varying cell lines (e.g., HeLa vs. MCF-7) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate contributions of the sulfinyl group to bioactivity .

Q. What strategies optimize the reaction conditions for synthesizing this compound with high enantiopurity (if applicable)?

Methodological Answer:

  • Chiral Oxidants : Use (+)- or (-)-diethyl tartrate with Ti(OiPr)₄ to enantioselectively oxidize sulfides to sulfoxides. Enantiomeric excess (ee) is monitored via chiral HPLC .
  • Catalytic Asymmetric Oxidation : Employ Sharpless asymmetric conditions with Ti(OiPr)₄, H₂O₂, and a chiral ligand (e.g., diethyl tartrate) for up to 90% ee .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples in DMSO, ethanol, and water at 25°C/60% RH and 40°C/75% RH. Monitor decomposition via HPLC. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolytic cleavage of the sulfinyl group .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation. Amber vials and antioxidant additives (e.g., BHT) mitigate radical-mediated decomposition .

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